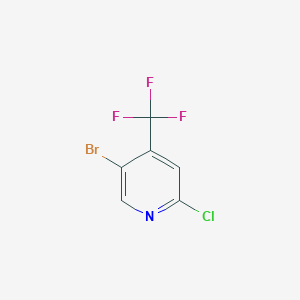

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBSBIJPNQAETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653370 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-93-8 | |

| Record name | 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, a key heterocyclic building block in contemporary organic synthesis. Its unique trifluoromethyl and halogen functionalities make it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This document delves into its physicochemical properties, synthesis, and reactivity, with a particular focus on its strategic application in regioselective cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and safety information are provided to equip researchers with the knowledge required for its effective utilization. The Chemical Abstracts Service (CAS) number for this compound is 823221-93-8 .[1][2][3]

Introduction: A Versatile Scaffold for Complex Molecules

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine has emerged as a pivotal structural motif for the synthesis of complex, biologically active molecules. The pyridine core is a prevalent feature in numerous therapeutic agents, and its substitution pattern significantly influences its chemical and biological properties. The presence of a strongly electron-withdrawing trifluoromethyl (-CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2]

This guide will explore the synthesis and chemical behavior of this versatile building block, providing both theoretical understanding and practical, field-proven insights to facilitate its application in research and development.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.

Physicochemical Data

The key properties of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 823221-93-8 | [1][2][3] |

| Molecular Formula | C₆H₂BrClF₃N | [3] |

| Molecular Weight | 260.44 g/mol | [3] |

| Appearance | Liquid | [4] |

| Purity | Typically ≥95% | [1] |

Safety and Hazard Information

While a specific, comprehensive safety data sheet for this exact compound is not universally available, data from closely related analogs and supplier information indicate that 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine should be handled with care. The compound is classified as an irritant and is harmful if swallowed or inhaled.

Hazard Identification:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis of the Core Scaffold

The preparation of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a multi-step process that requires careful control of reaction conditions. A common and well-documented synthetic route is outlined below.[4]

Synthetic Pathway Overview

The synthesis involves the trifluoromethylation of a pre-halogenated pyridine precursor. This transformation leverages the reactivity of an iodo-substituted pyridine with a trifluoromethyl source, catalyzed by a copper salt.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature and should be performed by qualified chemists with appropriate safety measures in place.[4]

-

Reaction Setup: To a stirred solution of 5-bromo-2-chloro-4-iodopyridine (20.0 g, 63.09 mmol, 1.0 eq.) in N,N-dimethylformamide (DMF, 200 mL) under an inert argon atmosphere, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (16.15 mL, 126.18 mmol, 2.0 eq.) followed by copper(I) iodide (CuI, 24.02 g, 126.18 mmol, 2.0 eq.).

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and dilute with water (200 mL). Filter the mixture and wash the collected solids sequentially with n-pentane (1 L) and cold water (3 L).

-

Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at 30 °C.

-

Purification: Purify the crude product by silica gel column chromatography using a 5% ethyl acetate in petroleum ether solution as the eluent to yield the final product as a liquid (yield: 55.2%).[4]

Reactivity and Strategic Applications in Synthesis

The synthetic utility of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine stems from the differential reactivity of its two halogen substituents. This allows for sequential, regioselective functionalization, making it a powerful tool in the construction of highly substituted pyridine derivatives.

Regioselectivity in Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl. This principle is the cornerstone of the synthetic strategy when using this building block. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective coupling at the 5-position while leaving the 2-position available for subsequent transformations.

Caption: Reactivity hierarchy of halogen substituents.

This predictable regioselectivity enables a modular approach to synthesis, as demonstrated in the following key palladium-catalyzed reactions:

-

Suzuki-Miyaura Coupling: The selective reaction of the C-Br bond with boronic acids or their esters allows for the introduction of aryl or heteroaryl groups at the 5-position.

-

Sonogashira Coupling: Terminal alkynes can be coupled at the 5-position, providing a straightforward route to alkynylpyridines.

-

Buchwald-Hartwig Amination: A wide range of primary and secondary amines can be introduced at the 5-position to form 5-aminopyridine derivatives.

Application in Pharmaceutical and Agrochemical Synthesis

Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a high-value synthetic intermediate that offers chemists a reliable and regioselective route to complex substituted pyridines. Its well-defined reactivity profile, particularly in palladium-catalyzed cross-coupling reactions, allows for a modular and strategic approach to the synthesis of novel molecules with potential applications in drug discovery and crop protection. A comprehensive understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in modern organic synthesis.

References

-

Tsukamoto, M.; Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2023. [Link]

Sources

The Lynchpin of Modern Synthesis: A Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, a cornerstone building block in contemporary medicinal and agrochemical research. We will delve into its chemical architecture, reactivity, synthesis, and pivotal role in constructing complex molecular frameworks, moving beyond a simple datasheet to offer field-proven insights into its practical application.

Introduction: A Molecule of Strategic Importance

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine (CAS No. 823221-93-8) is a polysubstituted heterocyclic compound whose value lies in the strategic arrangement of its functional groups.[1][2] The pyridine core, a common motif in bioactive molecules, is adorned with three distinct functionalities: a chloro group at the 2-position, a trifluoromethyl group at the 4-position, and a bromo group at the 5-position. This specific arrangement is not accidental; it is a carefully designed scaffold that offers chemists a powerful tool for selective, sequential chemical modifications.

The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to certain reactions and often improving the metabolic stability and binding affinity of resulting drug candidates.[3][4][5] The presence of two different halogens (chlorine and bromine) with differential reactivity allows for programmed, site-selective cross-coupling reactions, making this molecule a highly sought-after intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its effective use in the laboratory.

Physicochemical Properties

The properties of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine are summarized in the table below. It is typically a liquid or low-melting solid at room temperature.[1]

| Property | Value | Source(s) |

| CAS Number | 823221-93-8 | [2][8] |

| Molecular Formula | C₆H₂BrClF₃N | [8][9] |

| Molecular Weight | 260.44 g/mol | [8] |

| Appearance | Liquid | [1] |

| Monoisotopic Mass | 258.90112 Da | [9] |

| Storage Temp. | 2-8°C, under inert atmosphere | [10] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets or narrow doublets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions of the pyridine ring.

-

¹³C NMR: The carbon NMR would display six distinct signals for the pyridine ring carbons. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[11]

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing trifluoromethylated compounds. It is expected to show a sharp singlet, with a chemical shift characteristic of a CF₃ group on a pyridine ring.[11]

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) atoms, providing definitive confirmation of the elemental composition. The predicted [M+H]⁺ is m/z 259.90840.[9]

Synthesis and Manufacturing

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine requires a multi-step approach to precisely install the substituents. General strategies for producing trifluoromethylpyridines include chlorine/fluorine exchange from trichloromethylpyridines or direct trifluoromethylation of a pre-functionalized pyridine ring.[12]

A Validated Laboratory-Scale Synthesis

A common and documented method involves the trifluoromethylation of a pre-existing halogenated pyridine.[1] This approach offers good control over the final substitution pattern.

dot

Caption: Synthetic workflow for 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of 5-bromo-2-chloro-4-iodopyridine (1.0 eq.) in N,N-dimethylformamide (DMF) under an argon atmosphere, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (2.0 eq.) and copper(I) iodide (CuI) (2.0 eq.).[1]

-

Heating: Heat the reaction mixture to 100°C and maintain with vigorous stirring for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water. Filter the mixture and wash the collected solids sequentially with n-pentane and cold water.[1]

-

Extraction & Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product via silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., 5% ethyl acetate in petroleum ether) to yield the final product as a liquid.[1]

This protocol highlights a self-validating system where the progress is monitored (TLC), and the final product is isolated through standard, reliable purification techniques, ensuring high purity for subsequent applications.

Chemical Reactivity and Synthetic Utility

The true power of this building block lies in its capacity for selective functionalization. The electronic and steric environment of the pyridine ring, combined with the different halogen leaving groups, dictates its reactivity.

The Hierarchy of Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl.[6] This principle is the cornerstone of its synthetic utility. The C-Br bond at the 5-position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 2-position.[6] This allows for selective reactions at the C-5 position while leaving the C-2 chloro group untouched for a second, different coupling reaction under more forcing conditions.

dot

Caption: Reactivity hierarchy enabling sequential cross-coupling reactions.

Key Transformations

-

Suzuki-Miyaura Coupling: This reaction is ideal for forming C-C bonds. Reacting 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine with an aryl or heteroaryl boronic acid under mild palladium catalysis will selectively form a biaryl linkage at the C-5 position.[13][14]

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds. Amines can be coupled selectively at the C-5 position, introducing a key pharmacophore found in many drugs.[7]

-

Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities, which are versatile handles for further chemistry, such as "click" reactions or cyclizations.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are prevalent in modern pharmaceuticals and agrochemicals.[12] The trifluoromethyl group often enhances metabolic stability, increases lipophilicity (aiding in cell membrane penetration), and can improve binding affinity to biological targets.[15][16] While specific drug candidates originating directly from 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine are often proprietary and detailed in patent literature, this scaffold is a key intermediate for compounds targeting a range of diseases. Its derivatives are explored as potassium channel modulators, kinase inhibitors, and other therapeutic agents.[17][18]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere to prevent degradation.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is more than a mere chemical intermediate; it is a testament to rational molecular design. Its carefully orchestrated functionalities provide a reliable and versatile platform for the efficient construction of complex, high-value molecules. The differential reactivity of its halogen substituents allows for selective, programmed synthesis, while the trifluoromethyl group imparts desirable physicochemical properties crucial for modern drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any researcher aiming to leverage this powerful building block to its full potential.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

Supporting Information for... (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). Journal of Pesticide Science. [Link]

-

5-bromo-2-chloro-4-(trifluoromethyl)pyridine (C6H2BrClF3N). (n.d.). PubChemLite. Retrieved January 12, 2026, from [Link]

-

Crystalline forms of potassium channel modulators. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022). The Journal of Organic Chemistry, 87(5), 2559–2568. [Link]

-

The Crucial Role of 5-Bromo-2-chloro-3-fluoropyridine in Modern Synthesis. (2026). PharmaCompass. [Link]

-

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. (n.d.). Amerigo Scientific. Retrieved January 12, 2026, from [Link]

- Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof. (n.d.). Google Patents.

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). Chemical Reviews. [Link]

Sources

- 1. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 823221-93-8 [chemicalbook.com]

- 2. jk-sci.com [jk-sci.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. PubChemLite - 5-bromo-2-chloro-4-(trifluoromethyl)pyridine (C6H2BrClF3N) [pubchemlite.lcsb.uni.lu]

- 10. 823221-93-8|5-Bromo-2-chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Crystalline forms of potassium channel modulators - Patent US-11993586-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Among the myriad of fluorinated heterocycles, trifluoromethylpyridines stand out as privileged scaffolds in numerous biologically active compounds. The subject of this guide, 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is a key building block in the synthesis of complex organic molecules, serving as a versatile intermediate for introducing the trifluoromethylpyridine moiety.[1][2] Its strategic substitution pattern, featuring bromo, chloro, and trifluoromethyl groups, allows for a range of subsequent chemical transformations, making it a valuable precursor for researchers in medicinal chemistry and materials science. This guide provides a detailed examination of a reliable and reproducible synthesis pathway for this important compound.

Strategic Approach to the Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

The synthesis of multi-substituted pyridine rings, particularly those bearing a trifluoromethyl group, can be challenging.[1] Common strategies for synthesizing trifluoromethylpyridines include chlorine/fluorine exchange from corresponding trichloromethylpyridines, or building the pyridine ring from a trifluoromethyl-containing precursor.[1] An alternative and direct approach involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring.[1]

The pathway detailed in this guide utilizes a direct trifluoromethylation approach, starting from a readily available substituted pyridine. This method offers a convergent and efficient route to the target molecule.

Core Synthesis Pathway: From Iodopyridine to the Trifluoromethylated Product

The central transformation in this synthesis is the copper-mediated trifluoromethylation of 5-bromo-2-chloro-4-iodopyridine. This reaction provides a direct and effective method for installing the trifluoromethyl group at the 4-position of the pyridine ring.

// Node Definitions Starting_Material [label="5-Bromo-2-chloro-4-iodopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate\nCopper(I) Iodide (CuI)\nDMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="5-Bromo-2-chloro-4-(trifluoromethyl)pyridine", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond, color="#34A853"];

// Edge Definitions Starting_Material -> Product [label="100 °C, 6 hours", color="#4285F4", fontcolor="#4285F4"]; Reagents -> Product [arrowhead=none, style=dashed, color="#5F6368"];

// Graph Attributes graph [bgcolor="transparent"]; node [penwidth=2]; edge [penwidth=2]; }

Figure 1: Overall synthesis scheme for 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.Experimental Protocol: A Step-by-Step Guide

This protocol is based on a reported procedure for the synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |

| 5-Bromo-2-chloro-4-iodopyridine | 318.35 | 20.0 | 63.09 | 1.0 |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 192.12 | 24.24 | 126.18 | 2.0 |

| Copper(I) Iodide (CuI) | 190.45 | 24.02 | 126.18 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - | - |

Procedure:

-

Reaction Setup: To a stirred solution of 5-bromo-2-chloro-4-iodopyridine (20.0 g, 63.09 mmol) in N,N-dimethylformamide (DMF, 200 mL) at room temperature, add methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (16.15 mL, 126.18 mmol) and copper(I) iodide (CuI, 24.02 g, 126.18 mmol) sequentially under an argon atmosphere.[3]

-

Reaction Execution: Heat the reaction mixture to 100 °C and maintain stirring for 6 hours.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 5% ethyl acetate in petroleum ether solution as the eluent. The formation of a non-polar spot with an Rf value of 0.7 indicates the presence of the product.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water (200 mL). Filter the mixture and wash the collected solids sequentially with n-pentane (1 L) and cold water (3 L).[3]

-

Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

-

Concentration: Concentrate the organic layer under reduced pressure at 30 °C.[3]

-

Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using a 5% ethyl acetate in petroleum ether solution as the eluent to yield the final product.[3]

Results:

The described procedure affords 5-bromo-2-chloro-4-(trifluoromethyl)pyridine as a liquid compound with a yield of 55.2% (9.0 g).[3]

Causality and Mechanistic Insights

The choice of reagents and conditions in this synthesis is critical for its success.

-

Starting Material: 5-Bromo-2-chloro-4-iodopyridine is an ideal starting material. The iodo group at the 4-position is more reactive towards the copper-mediated trifluoromethylation than the bromo and chloro substituents, allowing for selective functionalization.

-

Trifluoromethylating Agent: Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as the trifluoromethyl precursor. In the presence of a copper catalyst, it generates a reactive trifluoromethyl species.

-

Catalyst: Copper(I) iodide is a widely used and effective catalyst for trifluoromethylation reactions. It facilitates the formation of a key organocopper intermediate, which then undergoes reductive elimination to form the C-CF3 bond.

-

Solvent and Temperature: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is well-suited for this type of cross-coupling reaction, as it can dissolve the reactants and stabilize the charged intermediates. The elevated temperature of 100 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Trustworthiness and Self-Validating Systems

The reliability of this protocol is enhanced by the inclusion of a clear method for monitoring the reaction progress.

-

Thin-Layer Chromatography (TLC): The use of TLC with a specified eluent system and Rf value for the product provides a straightforward and rapid method to track the consumption of the starting material and the formation of the desired product.[3] This allows the researcher to determine the optimal reaction time and to ensure the reaction has gone to completion before proceeding with the workup.

Safety Considerations

As with any chemical synthesis, it is imperative to adhere to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.

-

Reagent Handling: Handle all chemicals with care, paying particular attention to the trifluoromethylating agent and DMF. Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Temperature Control: Use a reliable heating mantle and temperature controller to maintain the reaction temperature at 100 °C.

Conclusion

The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine via the copper-mediated trifluoromethylation of 5-bromo-2-chloro-4-iodopyridine represents an efficient and direct route to this valuable building block. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and safely produce this key intermediate for their synthetic endeavors. The strategic application of modern cross-coupling chemistry enables the streamlined production of complex fluorinated heterocycles, thereby accelerating innovation in drug discovery and materials science.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 823221-93-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Trifluoromethylpyridine Derivatives from 3-Picoline

Foreword: The Strategic Importance of Trifluoromethylpyridines

The incorporation of the trifluoromethyl (CF₃) group into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[1] This singular functional group can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. When appended to a pyridine scaffold, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a remarkable spectrum of biological activities, finding application as potent herbicides, fungicides, and insecticides, as well as crucial intermediates in the synthesis of pharmaceuticals.[1]

This guide provides a comprehensive technical overview of the primary synthetic routes to access these valuable compounds, with a focus on pathways originating from the readily available and cost-effective starting material, 3-picoline (3-methylpyridine). We will delve into both established industrial multi-step syntheses and explore the modern landscape of direct C-H trifluoromethylation, offering insights into the causality behind experimental choices and providing detailed protocols for key transformations.

Part 1: The Workhorse of Industry: Multi-Step Synthesis from 3-Picoline

The industrial production of trifluoromethylpyridine derivatives from 3-picoline predominantly relies on a robust, multi-step approach that involves the initial chlorination of the methyl group and the pyridine ring, followed by a halogen-exchange (Halex) fluorination reaction. This methodology provides excellent control over the final product's structure and is amenable to large-scale production.

Pathway to 2-Chloro-5-(trifluoromethyl)pyridine: A Key Agrochemical Intermediate

2-Chloro-5-(trifluoromethyl)pyridine is a pivotal intermediate in the synthesis of several highly effective herbicides, including fluazifop.[2] Its synthesis from 3-picoline can be achieved through various sequences, with a common industrial route proceeding through the formation of 2-chloro-5-(trichloromethyl)pyridine.

A widely employed method involves a three-step sequence starting with the N-oxidation of 3-picoline, followed by chlorination and subsequent radical chlorination of the methyl group.[3][4]

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [3][4]

-

Step 1: N-Oxidation of 3-Picoline. To a solution of 3-picoline in glacial acetic acid, 60% hydrogen peroxide is added dropwise at 70-80°C. The reaction is maintained at this temperature for 18-24 hours. After completion, excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a sodium hydroxide solution and extracted with an organic solvent (e.g., chloroform). The organic phase is dried over anhydrous magnesium sulfate and concentrated to yield 3-picoline N-oxide.

-

Step 2: Synthesis of 2-Chloro-5-methylpyridine. 3-Picoline N-oxide is reacted with a chlorinating agent such as benzoyl chloride in a suitable solvent like dichloromethane. Triethylamine is used as an acid scavenger. The reaction is typically carried out at reflux for 3-4 hours. This step often produces a mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine. For many applications, this mixture can be used in the next step without separation, simplifying the process.[4]

-

Step 3: Radical Chlorination to 2-Chloro-5-(trichloromethyl)pyridine. The crude 2-chloro-5-methylpyridine is dissolved in a high-boiling solvent like o-dichlorobenzene. A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and the mixture is heated to 120-140°C. Chlorine gas is bubbled through the solution for 18-20 hours. The progress of the reaction is monitored until the starting material is consumed. After completion, the solvent is removed under reduced pressure to yield the crude 2-chloro-5-(trichloromethyl)pyridine.

The final step is the conversion of the trichloromethyl group to a trifluoromethyl group via a halogen exchange reaction. This is typically achieved using a fluorinating agent like anhydrous hydrogen fluoride (HF) or potassium fluoride (KF).

Experimental Protocol: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine [3]

-

The crude 2-chloro-5-(trichloromethyl)pyridine is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). An excess of anhydrous potassium fluoride is added, along with a phase-transfer catalyst like cetyl trimethylammonium bromide (CTAB). The mixture is heated to reflux for 5-7 hours. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is cooled, and the product is isolated by distillation or extraction.

Data Presentation: Summary of Reaction Conditions for 2-Chloro-5-(trifluoromethyl)pyridine Synthesis

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time |

| N-Oxidation | 3-Picoline, H₂O₂ | Glacial Acetic Acid | 70-80 | 18-24 hours |

| Chlorination | 3-Picoline N-oxide, Benzoyl Chloride | Dichloromethane | Reflux | 3-4 hours |

| Radical Chlorination | 2-Chloro-5-methylpyridine, Cl₂, AIBN | o-Dichlorobenzene | 120-140 | 18-20 hours |

| Fluorination | 2-Chloro-5-(trichloromethyl)pyridine, KF, CTAB | DMSO | Reflux | 5-7 hours |

Vapor-Phase Synthesis: An Integrated Approach

For large-scale industrial production, vapor-phase reactions offer advantages in terms of continuous processing and reduced waste. A simultaneous vapor-phase chlorination and fluorination of 3-picoline has been developed for the efficient synthesis of trifluoromethylpyridine intermediates.[2]

This process often utilizes a dual-zone reactor. In the first zone, which contains a fluidized-bed catalyst, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to form 3-(trifluoromethyl)pyridine. In the second, empty phase, nuclear chlorination of the pyridine ring occurs to yield predominantly 2-chloro-5-(trifluoromethyl)pyridine.[2]

Mandatory Visualization: Industrial Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

Caption: Comparison of liquid-phase and vapor-phase routes from 3-picoline.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: Precursor to Fluazinam

2,3-Dichloro-5-(trifluoromethyl)pyridine is another critical industrial intermediate, most notably for the synthesis of the fungicide fluazinam.[5] The synthesis often starts from 2-chloro-5-methylpyridine, an intermediate in the pathway described above.

Experimental Workflow: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Chlorination of 2-Chloro-5-methylpyridine: This step involves the chlorination of the pyridine ring.

-

Radical Chlorination of the Methyl Group: The methyl group of the resulting dichlorinated pyridine is then subjected to radical chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Halogen Exchange Fluorination: The final step is the fluorination of the trichloromethyl group to the trifluoromethyl group, typically using anhydrous HF with a catalyst such as antimony pentachloride or tungsten hexachloride.[6][7]

Part 2: The Frontier of Synthesis: Direct C-H Trifluoromethylation

While multi-step syntheses are well-established, direct C-H trifluoromethylation offers a more atom-economical and potentially more efficient route to trifluoromethylpyridines. This area of research is rapidly evolving, with photoredox catalysis, electrochemistry, and radical-mediated reactions at the forefront.

Challenges and Regioselectivity in the Direct Trifluoromethylation of 3-Picoline

The direct trifluoromethylation of 3-picoline presents a significant challenge in controlling the regioselectivity. The pyridine ring is electron-deficient and generally undergoes nucleophilic attack at the 2- and 4-positions. However, the methyl group at the 3-position is an activating, ortho-, para-directing group for electrophilic substitution. The outcome of a direct trifluoromethylation will, therefore, depend heavily on the nature of the trifluoromethylating agent and the reaction mechanism.

-

Radical Trifluoromethylation: Trifluoromethyl radicals are generally considered electrophilic. Radical trifluoromethylation of pyridine itself often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the CF₃ radical.[8] For 3-picoline, the directing effects of the methyl group would likely favor substitution at the 2-, 4-, and 6-positions.

-

Nucleophilic Trifluoromethylation: To achieve nucleophilic trifluoromethylation, the pyridine ring must be activated. This can be done by forming an N-oxide or a pyridinium salt.[9] This strategy directs the nucleophilic attack to the 2- and 6-positions.

-

Electrophilic Trifluoromethylation: Direct electrophilic trifluoromethylation of pyridines is challenging due to the electron-deficient nature of the ring. Activation of the pyridine ring, for instance, through hydrosilylation to form an enamine intermediate, can facilitate electrophilic attack at the 3-position.[10][11]

Modern Methodologies for Direct Trifluoromethylation

Several modern methods hold promise for the direct trifluoromethylation of heterocycles, which could potentially be adapted for 3-picoline.

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions.[12][13] A typical system involves a photocatalyst (e.g., a ruthenium or iridium complex), a trifluoromethyl source (e.g., triflyl chloride or Umemoto's reagent), and a light source.[13][14] While this method has been successfully applied to a wide range of arenes and heteroarenes, its application to 3-picoline would likely result in a mixture of isomers.

Mandatory Visualization: General Mechanism of Photoredox-Catalyzed Trifluoromethylation

Caption: Simplified photoredox catalytic cycle for C-H trifluoromethylation.

Electrochemical methods offer a green and efficient alternative for generating trifluoromethyl radicals from readily available sources like Langlois reagent (CF₃SO₂Na) or trifluoroacetic acid.[1][15] These methods avoid the need for stoichiometric oxidants and can be performed under mild conditions. The regioselectivity on 3-picoline would likely mirror that of other radical-based methods.

Conclusion and Future Outlook

The synthesis of trifluoromethylpyridine derivatives from 3-picoline remains a field of significant industrial and academic interest. While multi-step halogenation-fluorination sequences are the current industrial standard, providing reliable and scalable access to key intermediates, the future of this field lies in the development of efficient and regioselective direct C-H trifluoromethylation methods. Overcoming the challenge of regioselectivity in the direct functionalization of 3-picoline will require a deep understanding of the interplay between the electronic properties of the pyridine ring, the directing effects of the methyl group, and the nature of the trifluoromethylating species. Advances in catalysis, particularly in the realms of photoredox and electrochemical synthesis, hold the key to unlocking more sustainable and atom-economical routes to these valuable compounds, paving the way for the next generation of pharmaceuticals and agrochemicals.

References

-

Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

- CN106316937A - Prepar

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Kuninobu, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

Li, R., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Request PDF. [Link]

- CN103626695B - New method for preparing fluazinam by using mixed solvent as medium.

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Semantic Scholar. [Link]

- CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.

-

Fluazifop-P (Ref: R156172). AERU. [Link]

- EP0009212A1 - Process for producing 2-chloro-5-trichloromethylpyridine.

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

Synthetic process of fluazinam. Eureka | Patsnap. [Link]

- EP0009212B1 - Process for producing 2-chloro-5-trichloromethylpyridine.

-

N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. [Link]

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

Gustafson, J. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PMC - NIH. [Link]

-

Li, G., et al. (2024). Photoredox-catalyzed C(sp2)-H trifluoromethylation of 3-methylene-isoindolin-1-ones under metal-free conditions. PubMed. [Link]

-

(PDF) Direct C-H Trifluoromethylation of Glycals by Photoredox Catalysis. ResearchGate. [Link]

- US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

- EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

-

(PDF) A metal-free picolinamide assisted electrochemical ortho-trifluoromethylation of arylamines. ResearchGate. [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

File:Fluazifop synthesis.svg. Wikimedia Commons. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. [Link]

- US20050240024A1 - Vapor phase catalytic chlorin

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

-

3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ResearchGate. [Link]

- US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.

-

Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. [Link]

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. [Link]

-

Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions. Green Chemistry (RSC Publishing). [Link]

-

Mediator-free electrochemical trifluoromethylation: a cascade approach for the synthesis of trifluoromethylated isoxazolines. Chemical Communications (RSC Publishing). [Link]

- EP1740543B1 - Vapor phase catalytic chlorin

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

- EP0183228B1 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.

-

Electrophilic N-Trifluoromethylation of N-H Ketimines. PubMed. [Link]

-

Gustafson, J. L., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]

- EP0239905A1 - Vapor phase production of Chlorinated pyridines

-

Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. European Publication Server web service. [Link]

Sources

- 1. Electrolyte-free electrochemical C–H trifluoromethylation of 2-pyridones under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]

- 6. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Direct C-H Trifluoromethylation of Pyridine. | Semantic Scholar [semanticscholar.org]

- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photoredox-catalyzed C(sp2)-H trifluoromethylation of 3-methylene-isoindolin-1-ones under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. Mediator-free electrochemical trifluoromethylation: a cascade approach for the synthesis of trifluoromethylated isoxazolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Introduction

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block in the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern—featuring chloro, bromo, and trifluoromethyl groups—imparts specific electronic and steric properties that are valuable for molecular design. Accurate and unambiguous structural confirmation of this compound is paramount for its effective use in research and development.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As experimental spectra for this specific compound are not aggregated in public databases, this guide synthesizes predicted data based on established first principles of spectroscopy and analysis of analogous structures. The methodologies, expected data, and detailed interpretations presented herein offer a robust framework for researchers to verify the identity, purity, and structure of this important synthetic intermediate.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, Electron Ionization (EI) is the preferred method due to the compound's expected volatility and thermal stability.[2] EI is a "hard" ionization technique that not only reveals the molecular ion but also induces reproducible fragmentation, providing a structural fingerprint.[3][4][5]

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) inlet to ensure sample purity and volatilization.[2]

-

Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[5][6] This impact ejects an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M⁺•).[5]

-

Fragmentation: Excess energy transferred during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[5][6]

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation

The molecular formula for 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is C₆H₂BrClF₃N, with a monoisotopic mass of 258.90 g/mol .[7][8] A key feature of its mass spectrum is the complex isotopic pattern arising from the natural abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[9][10]

This combination results in a distinctive cluster of peaks for the molecular ion:

-

M⁺: (C₆H₂⁷⁹Br³⁵ClF₃N) at m/z ≈ 259

-

M+2: A combination of (C₆H₂⁸¹Br³⁵ClF₃N) and (C₆H₂⁷⁹Br³⁷ClF₃N) at m/z ≈ 261

-

M+4: (C₆H₂⁸¹Br³⁷ClF₃N) at m/z ≈ 263

The relative intensities of these peaks are a powerful diagnostic tool. The presence of one bromine and one chlorine atom produces a characteristic M:M+2:M+4 intensity ratio of approximately 3:4:1.[11][12]

| Predicted Ion Cluster | m/z (Nominal) | Contributing Isotopes | Predicted Relative Intensity |

| [M]⁺• | 259 | ⁷⁹Br, ³⁵Cl | ~75% |

| [M+2]⁺• | 261 | ⁸¹Br, ³⁵Cl / ⁷⁹Br, ³⁷Cl | 100% (Base Peak Cluster) |

| [M+4]⁺• | 263 | ⁸¹Br, ³⁷Cl | ~25% |

Table 1: Predicted isotopic pattern for the molecular ion of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine.

Fragmentation Pathway

EI-induced fragmentation is expected to proceed via the loss of stable neutral fragments or radicals. The most likely cleavage points are the weaker C-Br and C-Cl bonds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For solid or liquid samples of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, Attenuated Total Reflectance (ATR) is the most convenient and common sampling technique, requiring minimal sample preparation.[13][14][15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: An initial scan is taken without the sample to record the background spectrum of the ambient environment and the ATR crystal (commonly diamond).[13]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal surface.[13][15] Firm pressure is applied using a clamp to ensure good contact between the sample and the crystal.[13]

-

Sample Scan: The infrared beam is directed through the crystal, where it undergoes total internal reflection.[14] An evanescent wave penetrates a few microns into the sample at the point of reflection, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes.[14][16]

-

Spectrum Generation: The detector measures the attenuated IR beam, and the instrument's software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Predicted IR Spectrum and Interpretation

The IR spectrum of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is expected to be dominated by strong absorptions from the C-F bonds of the trifluoromethyl group and characteristic vibrations of the substituted pyridine ring.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 1600-1450 | C=C / C=N Stretching | Pyridine Ring | Medium - Strong |

| 1350-1100 | Symmetric & Asymmetric C-F Stretching | -CF₃ | Very Strong |

| 1100-1000 | Ring Breathing / C-H in-plane bend | Pyridine Ring | Medium |

| 850-750 | C-Cl Stretching | Aryl-Chloride | Medium - Strong |

| 700-600 | C-Br Stretching | Aryl-Bromide | Medium |

Table 2: Predicted characteristic infrared absorption bands.

Key Diagnostic Features:

-

Trifluoromethyl (CF₃) Group: The most prominent feature will be a series of very strong, broad absorption bands in the 1350-1100 cm⁻¹ region due to the symmetric and asymmetric C-F stretching vibrations.[17][18][19] This is a highly reliable indicator for the presence of the CF₃ group.

-

Pyridine Ring: The aromatic ring will exhibit several bands between 1600-1450 cm⁻¹ corresponding to C=C and C=N stretching vibrations.[20][21][22][23] The substitution pattern influences the exact position and intensity of these peaks.

-

Carbon-Halogen Bonds: The C-Cl stretch is expected in the 850-750 cm⁻¹ region, while the C-Br stretch appears at a lower frequency, typically between 700-600 cm⁻¹. These bands can sometimes be obscured or overlap with other vibrations in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. A complete analysis for 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine involves acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Experimental Protocol: 1D NMR (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[24] Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm).[24]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). Standard acquisition programs are used.[24][25]

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is run. A relaxation delay of 2-5 seconds and 8-16 scans are typically sufficient.[24][26]

-

¹³C NMR: A proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay and a larger number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[24][26][27]

-

¹⁹F NMR: A standard single-pulse experiment, often without proton decoupling, is sufficient. ¹⁹F is a highly sensitive, 100% abundant nucleus.[28][29]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is subjected to Fourier Transformation, phasing, and baseline correction to generate the final spectrum.[24] The chemical shifts are referenced to the internal standard.[24]

Predicted NMR Data and Interpretation

Solvent: CDCl₃, Reference: TMS (¹H, ¹³C), CFCl₃ (¹⁹F, external)

| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H | H-3 | ~7.6 - 7.8 | s | - | Aromatic Proton |

| H-6 | ~8.6 - 8.8 | s | - | Aromatic Proton | |

| ¹⁹F | 4-CF₃ | ~ -65 to -70 | s | - | Trifluoromethyl Group |

| ¹³C | C-2 | ~152 - 155 | q | ²JCF ≈ 35-40 | C-Cl |

| C-3 | ~122 - 125 | q | ³JCF ≈ 4-6 | C-H | |

| C-4 | ~135 - 140 | q | ¹JCF ≈ 270-280 | C-CF₃ | |

| C-5 | ~120 - 123 | s | - | C-Br | |

| C-6 | ~150 - 153 | s | - | C-H | |

| -CF₃ | ~118 - 122 | q | ¹JCF ≈ 275-285 | CF₃ |

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants.

¹H NMR Interpretation: The structure contains two isolated aromatic protons.

-

H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield signal, appearing as a sharp singlet around 8.6-8.8 ppm.

-

H-3: This proton is positioned between the chloro and trifluoromethyl groups and will appear as a singlet further upfield, likely in the 7.6-7.8 ppm range. The absence of proton-proton coupling simplifies the spectrum to two singlets, with an integration ratio of 1:1.

¹⁹F NMR Interpretation: The ¹⁹F NMR spectrum is expected to be very simple, showing a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group.[30] The chemical shift is anticipated to be in the range of -65 to -70 ppm, which is characteristic for a CF₃ group attached to an aromatic ring.[28][31][32][33]

¹³C NMR Interpretation: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom.

-

Quarternary Carbons: The carbons bearing the Cl (C-2), Br (C-5), and CF₃ (C-4) groups will appear as distinct signals. The C-4 carbon, directly attached to the CF₃ group, will exhibit a large one-bond coupling (¹JCF) of ~270-280 Hz, appearing as a quartet. The C-2 and C-3 carbons will also show smaller two-bond and three-bond couplings to the fluorine atoms, respectively.

-

CF₃ Carbon: The carbon of the trifluoromethyl group itself will also be a quartet due to one-bond C-F coupling, typically with a very large coupling constant (¹JCF > 275 Hz).

-

CH Carbons: The two carbons bonded to hydrogen (C-3 and C-6) will be identifiable through DEPT experiments or by their characteristic chemical shifts. C-6, adjacent to the nitrogen, is expected to be further downfield than C-3.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and multinuclear NMR Spectroscopy provides a comprehensive and definitive characterization of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. The distinctive isotopic cluster in the mass spectrum confirms the elemental composition (Br, Cl). The strong C-F stretching vibrations in the IR spectrum verify the presence of the trifluoromethyl group. Finally, the combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides an unambiguous map of the molecular connectivity, confirming the substitution pattern on the pyridine ring. This guide provides the foundational data and interpretive logic necessary for researchers to confidently verify the structure and purity of this valuable chemical building block.

References

-

University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR). Retrieved from University of York Chemistry. [Link]

-

Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292. [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from Specac. [Link]

-

MDPI. (2020). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Crystals, 10(9), 789. [Link]

-

Elixir International Journal. (2012). Vibrational Spectroscopic (FT-IR, FT-Raman) and Quantum Chemical (HF and DFT) Investigation of Pyridine-2,6-dicarbonyl Dichloride. Elixir Vib. Spec., 48, 9663-9668. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from Mettler Toledo. [Link]

-

Bruker. (n.d.). ATR FTIR Basics | Attenuated Total Reflectance. Retrieved from Bruker. [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from Bruker. [Link]

-

The Journal of Chemical Physics. (1943). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 11(4), 168-175. [Link]

-

Royal Society of Chemistry. (2018). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 20(3), 1405-1414. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide to Structure Elucidation. [Link]

-

LCGC International. (2023). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from LCGC International. [Link]

-

Canadian Science Publishing. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 392-399. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Direct C-H Trifluoromethylation of Heteroarenes. Retrieved from The Royal Society of Chemistry. [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from Chemistry Steps. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from Emory University Chemistry. [Link]

-

Chemiz. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts [Table]. Retrieved from ResearchGate. [Link]

-

LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from LCGC International. [Link]

-

National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. [Link]

-

Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from Chemistry LibreTexts. [Link]

-

University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from University of Colorado, Boulder Chemistry and Biochemistry. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from UCSB Chemistry and Biochemistry NMR Facility. [Link]

-

Unknown Source. (n.d.). Isotope patterns for -Cl, -Br and S. [PDF document]. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from Wikipedia. [Link]

-

Dove Medical Press. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 6, 1-14. [Link]

-

The Open Physical Chemistry Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Physical Chemistry Journal, 4, 1-9. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

-

De Gruyter. (2015). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Unknown Source. (n.d.). 13-C NMR Protocol for beginners AV-400. [PDF document]. [Link]

-

Semantic Scholar. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from Semantic Scholar. [Link]

-

Unknown Source. (2017). Quantitative NMR Spectroscopy. [Word document]. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from ACD/Labs. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from University of Wisconsin-Madison Chemistry. [Link]

-

SpectraBase. (n.d.). 4-(4-Trifluoromethylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]

-

Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(33), 21453-21459. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from Semantic Scholar. [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from Chemaxon Docs. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine. Retrieved from Amerigo Scientific. [Link]

Sources

- 1. 5-BROMO-2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDINE | 823221-93-8 [chemicalbook.com]

- 2. Electron ionization - Wikipedia [en.wikipedia.org]

- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scbt.com [scbt.com]

- 8. 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine - Amerigo Scientific [amerigoscientific.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 15. m.youtube.com [m.youtube.com]

- 16. mt.com [mt.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3 | Semantic Scholar [semanticscholar.org]

- 20. asianpubs.org [asianpubs.org]

- 21. mdpi.com [mdpi.com]

- 22. elixirpublishers.com [elixirpublishers.com]

- 23. pubs.aip.org [pubs.aip.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.uiowa.edu [chem.uiowa.edu]

- 26. books.rsc.org [books.rsc.org]

- 27. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 28. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 29. biophysics.org [biophysics.org]

- 30. rsc.org [rsc.org]

- 31. alfa-chemistry.com [alfa-chemistry.com]

- 32. 19F [nmr.chem.ucsb.edu]

- 33. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Abstract

5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the differential reactivity of its two halogen substituents, which, influenced by the strong electron-withdrawing trifluoromethyl group, allows for highly selective and sequential functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the core principles that govern its behavior in key synthetic transformations. We will delve into the mechanistic underpinnings of its regioselectivity in nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and metal-halogen exchange, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Electronic Profile

The synthetic versatility of 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a direct consequence of its unique electronic architecture. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack and oxidative addition by its substituents.

-

Pyridine Core: The nitrogen atom in the ring acts as an electron sink, withdrawing electron density and making the ring carbons more electrophilic compared to a benzene analogue.

-

Trifluoromethyl Group (-CF₃): Positioned at C4, this group exerts a powerful electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the entire ring system.[3]

-

Halogen Substituents (C2-Cl, C5-Br): Both halogens are electron-withdrawing via induction. Their positions relative to the ring nitrogen and the -CF₃ group dictate their reactivity. The C2 position is particularly activated by the adjacent ring nitrogen.

This combination of features creates a molecule primed for selective chemical modification, with a clear hierarchy of reactivity among its functional handles.

Caption: Structural and electronic features of the core molecule.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this substrate are governed by two primary factors: the stability of the intermediate Meisenheimer complex and the intrinsic leaving group ability of the halogens.[4]

-

Regioselectivity: Nucleophilic attack preferentially occurs at the C2 and C6 positions of the pyridine ring because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, a significant stabilizing factor.[4]

-

Leaving Group Ability: In SNAr, the typical leaving group aptitude is F > Cl > Br > I.[4] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate.[4][5]

For 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine, a nucleophile will preferentially attack the C2 position, displacing the chloride. The strong activation provided by the adjacent nitrogen and the para -CF₃ group makes the C2-Cl bond the primary site for SNAr.

Experimental Protocol: SNAr with an Amine

This protocol describes a typical procedure for the substitution of the 2-chloro group with a primary or secondary amine.

-

Reaction Setup: To a dry reaction vessel, add 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).

-

Reaction Conditions: Heat the mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tool for functionalizing this scaffold. In contrast to SNAr, the reactivity of halogens in these reactions is dictated by the ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[6]

The established reactivity order is I > Br > Cl > F .[7][8] This differential reactivity is the cornerstone of selective synthesis using this molecule. The C5-Br bond is significantly more reactive than the C2-Cl bond in palladium-catalyzed couplings.[7] This allows for selective functionalization at the C5 position while leaving the C2-chloro group available for subsequent transformations, such as an SNAr reaction or a second, more forcing cross-coupling.[6][7]

Caption: Sequential functionalization workflow.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the C5-Br position with an organoboron reagent.[6][9][10]

| Parameter | Recommended Condition | Causality/Insight |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Choice depends on boronic acid stability and steric hindrance. Pd(dppf)Cl₂ is often robust. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | For challenging couplings or reactions with aryl chlorides, bulky, electron-rich phosphine ligands are required.[11][12] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid to facilitate transmetalation.[13] K₂CO₃ in aqueous solvent is a common choice. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A biphasic solvent system is often used to dissolve both the organic substrate and the inorganic base. |

| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[6]

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).

-

Reaction Conditions: Heat the mixture to 90-100 °C with vigorous stirring until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue via column chromatography to yield the 5-aryl-2-chloro-4-(trifluoromethyl)pyridine product.

Sonogashira Coupling

This reaction enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the C5 position.[8][14] It typically requires both palladium and copper(I) co-catalysis.[15]

-

Palladium Catalyst: Facilitates the oxidative addition to the C5-Br bond.

-

Copper(I) Co-catalyst: Reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[8]

-

Base: An amine base like triethylamine or diisopropylamine is used, which also serves as a solvent.[16]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, selectively coupling primary or secondary amines at the C5-Br position.[7][17][18]

-